Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride
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Overview
Description
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride under specific conditions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as increased efficiency, reduced reaction times, and improved yields . The use of supported catalysts and heterogeneous catalysis can further enhance the production process, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted piperidine derivatives. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The compound’s effects are mediated through pathways involving neurotransmitter receptors and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Benzydamine: A nonsteroidal anti-inflammatory drug with a benzyl group and an indazole ring.
Midazolam: A benzodiazepine with a benzyl group and a fused diazepine ring.
Uniqueness
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H20ClNO2 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
benzyl 4-methylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H |
InChI Key |
RRWKFJSFKSOSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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